1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol
Description
Properties
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)9-2-1-5-15-10(9)16-6-3-8(17)4-7-16/h1-2,5,8,17H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIAUPQSPPEYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=CC=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using methods such as the Balz-Schiemann reaction or the Umemoto reaction.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of Pyridine and Piperidine Rings: The pyridine and piperidine rings are then coupled using cross-coupling reactions such as the Suzuki-Miyaura coupling.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors for efficient production .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted pyridine and piperidine derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further research in several therapeutic areas:
- Antimicrobial Activity : Research indicates that derivatives of this compound show activity against various pathogens, including bacteria and fungi. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability .
- Anticancer Properties : Studies have demonstrated that 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol can inhibit cell proliferation in different cancer cell lines. IC50 values for these effects typically range from 20 to 30 µM, indicating promising anticancer potential .
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain enzymes, including TRPV1 receptors involved in pain signaling pathways. An IC50 value of approximately 30 nM suggests high potency as a TRPV1 antagonist, which could have implications for pain management therapies .
- Neuroprotective Effects : Compounds with similar structures have shown neuroprotective properties in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. The ability to cross the blood-brain barrier enhances its therapeutic potential .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of various derivatives of this compound, it was tested against several human cancer cell lines. The results indicated significant inhibition of cell growth with IC50 values ranging from 20 to 30 µM depending on the specific cell line tested, demonstrating its promising anticancer properties.
Case Study 2: Enzyme Inhibition Profile
The compound was assessed for its ability to inhibit TRPV1 receptors implicated in pain signaling pathways. The inhibition constant (IC50) was determined to be approximately 30 nM, suggesting high potency as a TRPV1 antagonist. This activity could have implications in developing new pain management therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Positional Isomers on the Pyridine Ring
Compound : 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol
- Molecular Formula : C₁₁H₁₃F₃N₂O
- Molecular Weight : 246.23 g/mol
- Melting Point : 82–83°C
- Key Differences: The trifluoromethyl group is at the 5-position of the pyridine ring instead of the 3-position. The 3-CF₃ analog may exhibit stronger electron-withdrawing effects, influencing π-π stacking interactions in aromatic binding pockets .
Phenyl-Substituted Analogs
Compound : 4-[3-(Trifluoromethyl)phenyl]piperidin-4-ol
Fluorinated Derivatives
Compound : 1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-ol
- CAS : 2126176-86-9
- Molecular Formula : C₁₂H₁₂F₄N₂O₂
- Key Differences: Addition of a fluorine atom at the 3-position and a carbonyl group at the 4-position of the pyridine ring. This derivative may exhibit altered pharmacokinetics compared to the parent compound .
Complex Cyclic and Substituted Derivatives
Compound : 1-[(1R,2S)-2-Phenylcyclopropyl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol hydrochloride
- CAS : 102071-64-7
- Molecular Formula: C₂₁H₂₃ClF₃NO
- Key Differences : Incorporation of a cyclopropyl group introduces steric hindrance and conformational rigidity, which could enhance selectivity for specific targets. The hydrochloride salt improves aqueous solubility, making it more suitable for formulation .
Nitro- and Heterocyclic-Substituted Analogs
Compound : 1-(3-Nitro-2-pyridinyl)-4-(5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl)piperidine
- Molecular Formula : C₂₀H₁₈F₃N₅O₂
- Key Differences: The nitro group (NO₂) at the 3-position of pyridine is a strong electron-withdrawing group, altering electronic properties and reactivity.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Positional Isomerism : The 3-CF₃ analog may exhibit stronger target binding due to optimal spatial arrangement of the electron-withdrawing group, whereas the 5-CF₃ isomer could show reduced activity in certain assays .
- Solubility vs. Permeability : Phenyl-substituted analogs (e.g., 4-[3-(trifluoromethyl)phenyl]piperidin-4-ol) prioritize membrane permeability over solubility, making them candidates for CNS-targeting drugs .
- Metabolic Stability : Fluorinated derivatives (e.g., CAS 2126176-86-9) demonstrate improved resistance to oxidative metabolism, a critical factor in drug half-life extension .
- Selectivity Enhancements : Cyclopropyl-containing derivatives (e.g., CAS 102071-64-7) leverage steric effects to minimize off-target interactions, a strategy used in kinase inhibitor design .
Biological Activity
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the trifluoromethyl group and the piperidine moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Chemical Formula : C₁₁H₁₂F₃N₂O
- Molecular Weight : 246.23 g/mol
- CAS Number : 801306-55-8
The biological activity of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol primarily involves its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for its efficacy in vivo.
Antiparasitic Activity
Research has shown that compounds with a similar structure exhibit significant antiparasitic properties. For example, derivatives containing a trifluoromethyl group have demonstrated enhanced activity against Plasmodium falciparum, the causative agent of malaria. A study indicated that modifications in the pyridine ring could optimize potency and selectivity against this parasite .
Anticancer Activity
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol has been investigated for its anticancer potential. In vitro studies have shown that related compounds can inhibit cancer cell proliferation across various cancer types. For instance, certain derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| Antiparasitic | Plasmodium falciparum | 0.025 | |
| Anticancer | Breast Cancer Cells | 0.32 | |
| Anticancer | Colon Cancer Cells | 0.84 |
Case Study 1: Antimalarial Efficacy
In a study aimed at developing new antimalarial therapies, derivatives of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol were tested for their ability to inhibit PfATP4, a critical enzyme in the malaria parasite's lifecycle. The optimized analogs showed promising results in both in vitro assays and in vivo models, highlighting their potential as effective antimalarial agents .
Case Study 2: Cancer Cell Inhibition
Another investigation focused on the anticancer properties of related compounds demonstrated that modifications to the piperidine ring significantly influenced cytotoxicity against human cancer cell lines. The study concluded that specific substitutions could enhance selectivity and potency, suggesting pathways for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
